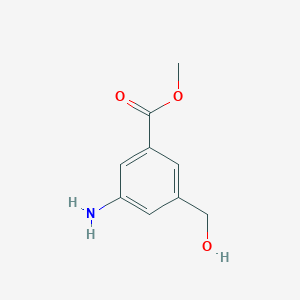

Methyl 3-amino-5-(hydroxymethyl)benzoate

CAS No.: 220286-47-5

Cat. No.: VC7806814

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220286-47-5 |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | methyl 3-amino-5-(hydroxymethyl)benzoate |

| Standard InChI | InChI=1S/C9H11NO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5,10H2,1H3 |

| Standard InChI Key | MOYDZZVEYJZZGZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC(=C1)CO)N |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)CO)N |

Introduction

Chemical Identification and Structural Analysis

Systematic Nomenclature and Synonyms

Methyl 3-amino-5-(hydroxymethyl)benzoate is recognized by multiple systematic names, including 3-amino-5-hydroxymethylbenzoic acid methyl ester and methyl (3-amino)-5-hydroxymethylbenzoate . The International Union of Pure and Applied Chemistry (IUPAC) name derives from the parent benzoic acid structure, where substituents are numbered according to positional priority rules. The methyl ester group at the carboxylic acid position, combined with the 3-amino and 5-hydroxymethyl groups, creates a trifunctional scaffold amenable to further chemical modifications .

Molecular Formula and Weight

The compound’s molecular formula corresponds to an exact mass of 181.074 g/mol, as determined via high-resolution mass spectrometry . This matches the theoretical monoisotopic mass calculated from isotopic abundances, confirming the absence of isotopic labeling or heavy atom substitution in the base structure.

Physicochemical Properties

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) of 1.1289 indicates moderate lipophilicity . This value suggests balanced solubility in both aqueous and organic media, making the compound suitable for reactions in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The hydroxymethyl group’s polarity likely counteracts the aromatic ring’s hydrophobicity, enabling solubility profiles atypical of simpler benzoate esters.

Thermal Stability

While specific melting or boiling points are unreported in available literature, the presence of multiple hydrogen-bonding groups suggests a crystalline solid-state structure at room temperature. Differential scanning calorimetry (DSC) of analogous benzoate derivatives typically reveals decomposition temperatures above 200°C, implying comparable thermal resilience for this compound.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight (g/mol) | 181.189 |

| Exact Mass (g/mol) | 181.074 |

| LogP | 1.1289 |

| Polar Surface Area (Ų) | 72.55 |

Synthetic Considerations

Retrosynthetic Analysis

A plausible synthetic route involves esterification of 3-amino-5-(hydroxymethyl)benzoic acid using methanol under acidic catalysis. The carboxylic acid precursor could be synthesized via nitration followed by reduction of a hydroxymethyl-substituted benzoic acid derivative. Alternative pathways might employ protective group strategies to sequentially introduce the amino and hydroxymethyl functionalities.

Challenges in Synthesis

The coexistence of amino and hydroxymethyl groups introduces regioselectivity challenges during functionalization. For instance, esterification of the carboxylic acid must avoid unintended acylation of the primary amine. Additionally, the hydroxymethyl group’s susceptibility to oxidation necessitates inert atmospheric conditions during storage and handling.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical NMR peaks would include:

-

A singlet at δ 3.8–4.0 ppm for the methoxy group.

-

A broad singlet at δ 4.5–5.0 ppm for the hydroxymethyl protons.

-

Aromatic protons appearing as doublets or triplets between δ 6.5–7.5 ppm, reflecting meta-substitution patterns.

Infrared (IR) Spectroscopy

Key absorption bands would include:

-

at 3200–3500 cm (hydroxymethyl group).

-

at 3300–3400 cm (primary amine).

-

at 1700–1750 cm (ester carbonyl).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume